3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the hydroxy and iodo substituents.
Pyrrolidine-2,5-dione: This compound is structurally similar but does not have the aromatic substituents.
Uniqueness
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxy and iodo groups enhances its reactivity and potential for interaction with biological targets .
Properties
Molecular Formula |
C16H13IN2O3 |
---|---|
Molecular Weight |
408.19 g/mol |
IUPAC Name |
3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2 |
InChI Key |
ROFCNRMMPQQLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O |
Origin of Product |
United States |
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